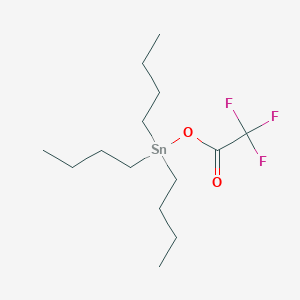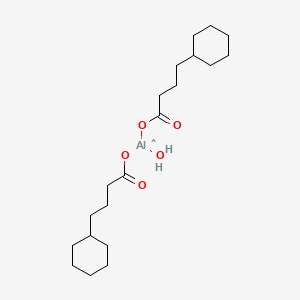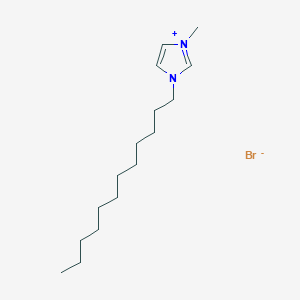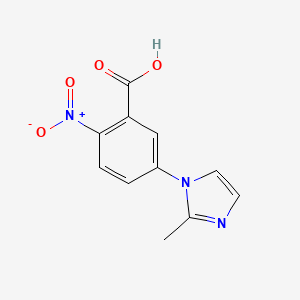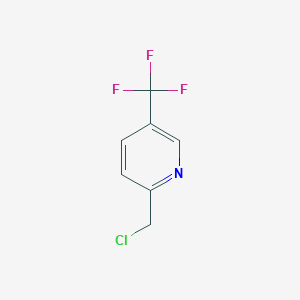
2-(Chloromethyl)-5-(trifluoromethyl)pyridine
Descripción general
Descripción
“2-(Chloromethyl)-5-(trifluoromethyl)pyridine” is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a chemical intermediate for the synthesis of several crop-protection products .
Synthesis Analysis
The synthesis of “2-(Chloromethyl)-5-(trifluoromethyl)pyridine” and its derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . One well-known approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-5-(trifluoromethyl)pyridine” is stabilized through N⋯H–O and O⋯H–C hydrogen bonds forming a five-membered ring structure . The bonding distance in N⋯H–O is determined to be 2.027 (2) Å, whilst that in O⋯H–C interaction is 2.728 (2) Å .Chemical Reactions Analysis
The chemical reactions involving “2-(Chloromethyl)-5-(trifluoromethyl)pyridine” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-5-(trifluoromethyl)pyridine” include a density of 1.4±0.1 g/cm³, boiling point of 171.6±35.0 °C at 760 mmHg, vapour pressure of 1.8±0.3 mmHg at 25°C, and enthalpy of vaporization of 39.1±3.0 kJ/mol .Aplicaciones Científicas De Investigación
-
Trifluoromethyl Ketones
- Field : Medicinal Chemistry
- Application : Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
- Methods : The article provides an overview of the properties of TFMKs, an in-depth discussion of the methods available for their synthesis .
- Results : The article provides two illustrative examples of their application as key intermediates in medicinal chemistry .
-
Radical Trifluoromethylation
- Field : Pharmaceuticals, Agrochemicals, and Materials
- Application : The trifluoromethyl group plays an increasingly important role in these fields. The tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
- Methods : The article describes the methods of trifluoromethylation .
- Results : The article is part of the themed collection: Radical Chemistry .
- 2-(Chloromethyl)imidazo[1,2-a]pyridine
- Field : Chemical Synthesis
- Application : This compound is used in chemical synthesis . While not the exact compound you asked for, it shares a similar structure and may have similar applications.
- Methods : The specific methods of application or experimental procedures would depend on the context of the synthesis .
- Results : The outcomes obtained would also depend on the specific context of the synthesis .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-3-6-2-1-5(4-12-6)7(9,10)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVKMILMYFEUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593105 | |
| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(trifluoromethyl)pyridine | |
CAS RN |
128790-14-7 | |
| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

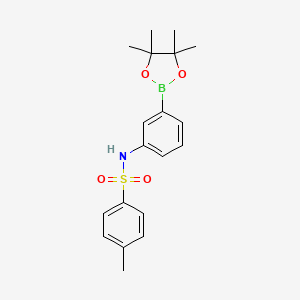
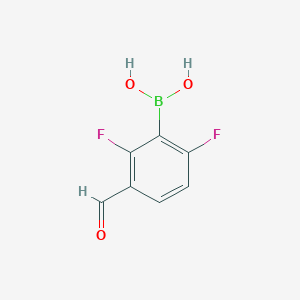


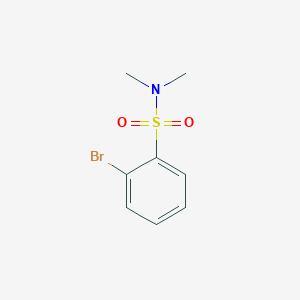
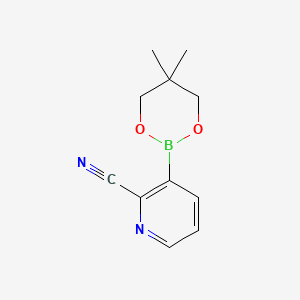
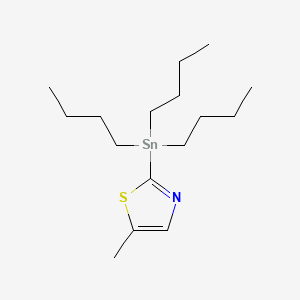
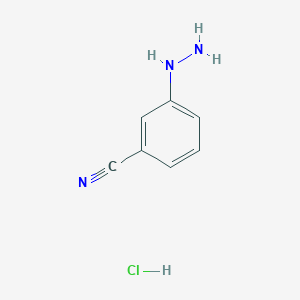

![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)
